![molecular formula C20H20N4O3S2 B2766462 4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034362-16-6](/img/structure/B2766462.png)
4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrazole ring, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrazole rings, along with the tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline ring system, would contribute significantly to the compound’s three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfur atom in the thiophene ring could potentially influence the compound’s reactivity and stability .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives have been extensively studied for their anticancer properties. The thiophene moiety present in the compound can be utilized to synthesize novel anticancer agents. These compounds can act as kinase inhibitors, disrupting cancer cell signaling pathways .
Pharmaceutical Development: Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make them candidates for the development of new anti-inflammatory drugs. They can be designed to target specific inflammatory pathways, potentially leading to more effective treatments with fewer side effects .
Biotechnology: Enzyme Inhibition
In biotechnological research, the compound can be used to study enzyme inhibition. Its unique structure allows for the exploration of enzyme-substrate interactions, which can lead to the development of new biocatalysts or enzyme inhibitors .
Material Science: Organic Semiconductors
The thiophene ring is a key component in the development of organic semiconductors. This compound could contribute to the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Neuropharmacology: Antipsychotic Medications
Given the structural similarity to compounds with known antipsychotic activity, this compound could serve as a starting point for the synthesis of new antipsychotic medications, potentially offering benefits such as reduced side effects or improved efficacy .
Analytical Chemistry: Chromatography
The compound’s unique structure could be used as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of similar compounds in complex mixtures .
Agrochemistry: Pesticide Development
Thiophene derivatives are known to possess insecticidal properties. This compound could be investigated for its potential use in the development of new pesticides that are more environmentally friendly and target-specific .
Environmental Science: Pollution Remediation
Research into the environmental applications of thiophene derivatives, including this compound, could lead to new methods for pollution remediation, such as the degradation of harmful organic compounds in soil or water .
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
11-oxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c25-19-2-1-14-11-17(12-15-3-8-24(19)20(14)15)29(26,27)21-6-9-23-7-4-18(22-23)16-5-10-28-13-16/h4-5,7,10-13,21H,1-3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUKRDKCJJBZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCN4C=CC(=N4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766379.png)
![2-((4-fluorophenyl)thio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2766380.png)
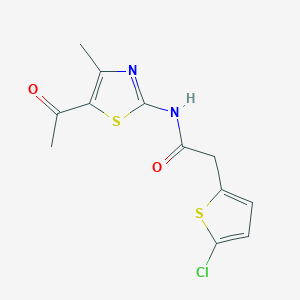
![Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate](/img/structure/B2766384.png)
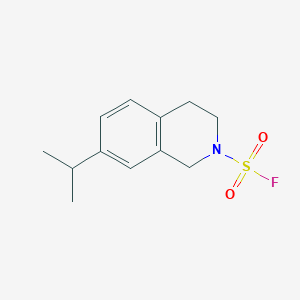
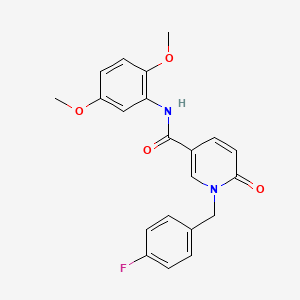
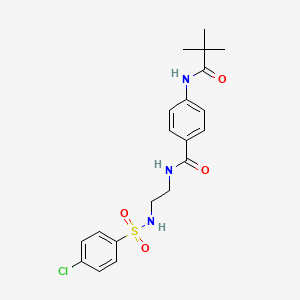
![8-(tert-butyl)-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2766394.png)
![1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2766395.png)
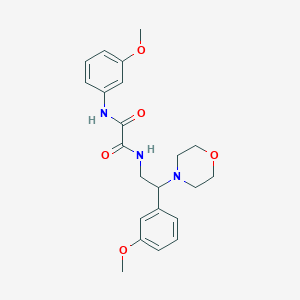
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2766397.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2766399.png)
![2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride](/img/structure/B2766401.png)